Cas no 1345471-54-6 (5-Iodo-1-isopropyl-1H-pyrazole)

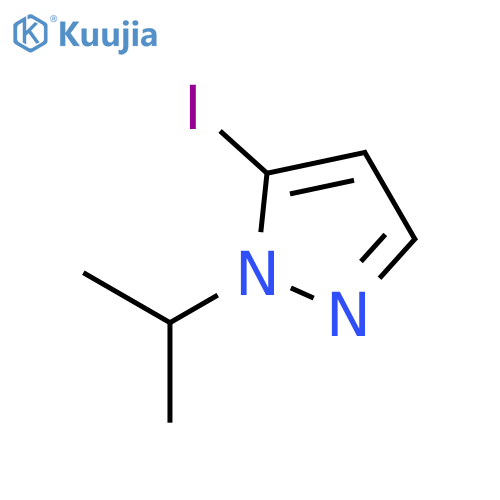

1345471-54-6 structure

商品名:5-Iodo-1-isopropyl-1H-pyrazole

CAS番号:1345471-54-6

MF:C6H9IN2

メガワット:236.053533315659

MDL:MFCD20441939

CID:1089659

PubChem ID:56776949

5-Iodo-1-isopropyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-1-isopropyl-1H-pyrazole

- 5-iodo-1-propan-2-ylpyrazole

- 5-Iodo-1-isopropylpyrazole

- ACMC-209bvf

- AK141211

- ANW-19657

- CTK8B0238

- BS-25347

- 1345471-54-6

- AKOS022173329

- 5-Iodo-1-(propan-2-yl)-1H-pyrazole

- STL584677

- VDC47154

- SCHEMBL16100499

- EN300-232870

- DTXSID90718445

- MFCD20441939

- E97899

-

- MDL: MFCD20441939

- インチ: InChI=1S/C6H9IN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3

- InChIKey: ZIGKBLQYJMQQQE-UHFFFAOYSA-N

- ほほえんだ: CC(C)N1C(=CC=N1)I

計算された属性

- せいみつぶんしりょう: 235.98105g/mol

- どういたいしつりょう: 235.98105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 95.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 17.8Ų

5-Iodo-1-isopropyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232870-10.0g |

5-iodo-1-(propan-2-yl)-1H-pyrazole |

1345471-54-6 | 95% | 10.0g |

$856.0 | 2024-06-19 | |

| abcr | AB312016-5 g |

5-Iodo-1-isopropylpyrazole; 98% |

1345471-54-6 | 5g |

€755.80 | 2022-03-03 | ||

| abcr | AB312016-1g |

5-Iodo-1-isopropylpyrazole, 98%; . |

1345471-54-6 | 98% | 1g |

€348.00 | 2024-04-19 | |

| abcr | AB312016-5g |

5-Iodo-1-isopropylpyrazole, 98%; . |

1345471-54-6 | 98% | 5g |

€858.00 | 2024-04-19 | |

| A2B Chem LLC | AD55019-250mg |

5-Iodo-1-isopropylpyrazole |

1345471-54-6 | 98% | 250mg |

$97.00 | 2024-04-20 | |

| 1PlusChem | 1P007MJV-100mg |

5-Iodo-1-isopropyl-1H-pyrazole |

1345471-54-6 | 95% | 100mg |

$135.00 | 2023-12-22 | |

| 1PlusChem | 1P007MJV-1g |

5-Iodo-1-isopropyl-1H-pyrazole |

1345471-54-6 | 98% | 1g |

$217.00 | 2025-02-22 | |

| 1PlusChem | 1P007MJV-2.5g |

5-Iodo-1-isopropyl-1H-pyrazole |

1345471-54-6 | 95% | 2.5g |

$411.00 | 2023-12-22 | |

| Aaron | AR007MS7-1g |

5-Iodo-1-isopropyl-1H-pyrazole |

1345471-54-6 | 95% | 1g |

$181.00 | 2025-01-23 | |

| A2B Chem LLC | AD55019-5g |

5-Iodo-1-isopropylpyrazole |

1345471-54-6 | 98% | 5g |

$532.00 | 2024-04-20 |

5-Iodo-1-isopropyl-1H-pyrazole 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1345471-54-6 (5-Iodo-1-isopropyl-1H-pyrazole) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1345471-54-6)5-Iodo-1-isopropyl-1H-pyrazole

清らかである:99%

はかる:25g

価格 ($):1760.0